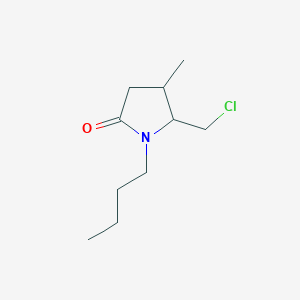
1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with butyl, chloromethyl, and methyl groups
Méthodes De Préparation
The synthesis of 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one typically involves the reaction of 4-methylpyrrolidin-2-one with butyl chloride and chloromethylating agents under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one can be compared with similar compounds such as:
1-Butyl-5-(chloromethyl)-1H-tetrazole: Both compounds contain a butyl and chloromethyl group, but differ in their core structures.
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole: This compound has a similar substitution pattern but a different heterocyclic core.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
647027-82-5 |
|---|---|
Formule moléculaire |
C10H18ClNO |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
1-butyl-5-(chloromethyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)8(2)6-10(12)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
SEOIUUDVUHWIMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(C(CC1=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



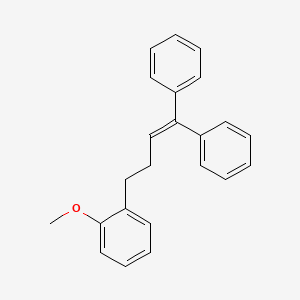
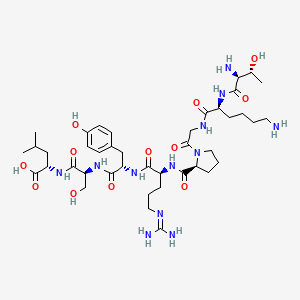
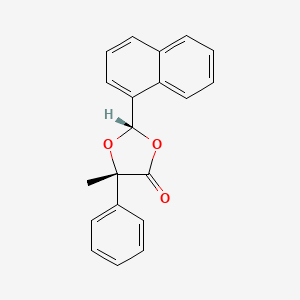
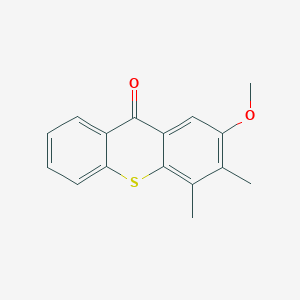
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
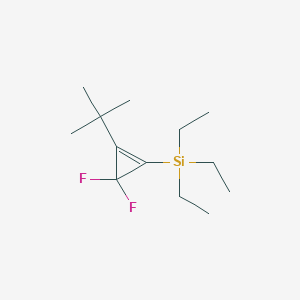
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
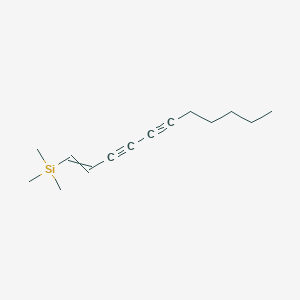
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
